molecular formula C20H22ClFN2O3S B11248181 N-(3-chloro-4-methylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide

N-(3-chloro-4-methylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B11248181
M. Wt: 424.9 g/mol
InChI Key: XFJAOCJUPNBRRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-CHLORO-4-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a piperidine ring, a carboxamide group, and distinct chlorinated and fluorinated phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Attachment of the Chlorinated and Fluorinated Phenyl Groups: The chlorinated and fluorinated phenyl groups are introduced through nucleophilic aromatic substitution reactions, using appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-CHLORO-4-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-CHLORO-4-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C20H22ClFN2O3S

Molecular Weight

424.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C20H22ClFN2O3S/c1-14-4-9-18(11-19(14)21)23-20(25)16-3-2-10-24(12-16)28(26,27)13-15-5-7-17(22)8-6-15/h4-9,11,16H,2-3,10,12-13H2,1H3,(H,23,25)

InChI Key

XFJAOCJUPNBRRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.